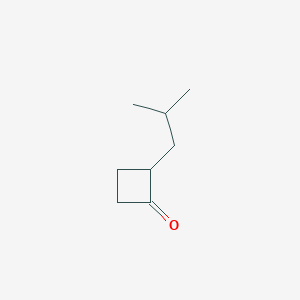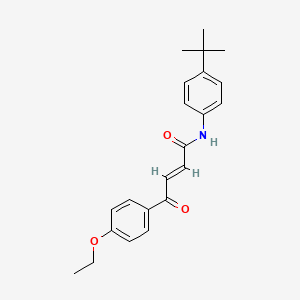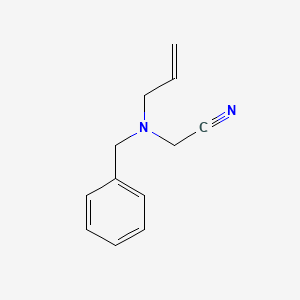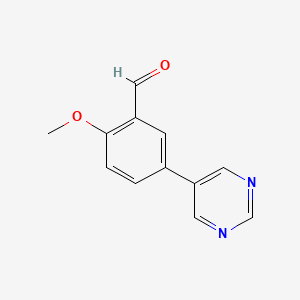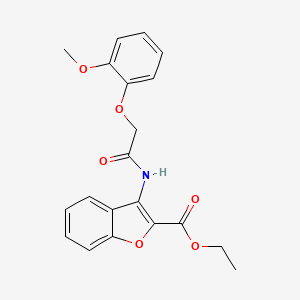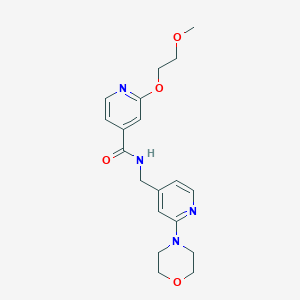
2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide, also known as M-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. M-3 is a small molecule inhibitor that targets enzymes involved in various cellular processes, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Potential PET Agents for Alzheimer's Disease
A study by Gao, Wang, and Zheng (2017) on the synthesis of carbon-11-labeled isonicotinamides demonstrates the potential application of structurally similar compounds as PET agents for imaging GSK-3 enzyme in Alzheimer's disease. This research involved the synthesis of authentic standards and their corresponding precursors, followed by the preparation of target tracers with high radiochemical yield and purity, indicating the significance of these compounds in neuroimaging and the diagnosis of neurodegenerative diseases (Gao, Wang, & Zheng, 2017).
Anti-Inflammatory and Analgesic Agents
Another study by Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl and other heterocyclic compounds derived from visnaginone and khellinone, showing anti-inflammatory and analgesic activities. These compounds were tested for their COX-1/COX-2 inhibition, presenting high inhibitory activity and promising as anti-inflammatory and analgesic agents (Abu-Hashem, Al-Hussain, & Zaki, 2020).
DNA-PK and PI3K Inhibition for Cancer Therapy
Research by Morrison et al. (2014) explored the synthesis of 2-morpholino-substituted-benzoxazines and their activity against DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K), highlighting their potential as inhibitors for cancer therapy. This study emphasizes the role of these compounds in targeting specific enzymes involved in cancer cell proliferation and survival, showcasing their applicability in developing novel cancer treatments (Morrison et al., 2014).
Metabolism Study of Pharmaceutical Compounds
Varynskyi and Kaplaushenko (2020) conducted a metabolism study on a compound structurally related to the chemical of interest, focusing on its structure determination through chromatography and mass spectrometry. This research provides insights into the metabolic pathways and transformations of such compounds, contributing to the understanding of their pharmacokinetics and mechanism of action in biological systems (Varynskyi & Kaplaushenko, 2020).
Photophysical Evaluation of Fluorophores
Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) synthesized and evaluated the photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds, investigating their potential as highly emissive fluorophores in solution and solid states. This study highlights the application of these compounds in materials science, specifically in the development of new fluorescent materials for various technological and analytical applications (Hagimori et al., 2019).
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-25-10-11-27-18-13-16(3-5-21-18)19(24)22-14-15-2-4-20-17(12-15)23-6-8-26-9-7-23/h2-5,12-13H,6-11,14H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLNOCOILBMTDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC(=NC=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2376992.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2376993.png)
